molecular formula C21H15N3O5 B241576 2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide

2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide

Cat. No. B241576
M. Wt: 389.4 g/mol
InChI Key: KBABQVARBGBDFQ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFA, and its chemical formula is C24H18N4O5.

Mechanism of Action

The mechanism of action of CFA is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. CFA has been found to inhibit the Akt/mTOR pathway, which is involved in regulating cell growth and survival. It also inhibits the NF-κB pathway, which is involved in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
CFA has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs). CFA has been shown to protect against oxidative stress and inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

CFA has several advantages for lab experiments, such as its high potency and selectivity against cancer cells. It also has a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of CFA is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on CFA. One of the areas of research is to study the structure-activity relationship of CFA and its analogs to identify more potent and selective compounds. Another area of research is to investigate the potential of CFA in combination with other anticancer drugs to enhance its efficacy. Furthermore, the potential of CFA in the treatment of other diseases such as diabetes and cardiovascular diseases needs to be explored.

Synthesis Methods

The synthesis of CFA involves the reaction of 2-cyano-3-(5-{4-nitrophenyl}-2-furyl)acrylamide with 2-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product obtained is then purified by column chromatography using a suitable solvent system.

Scientific Research Applications

CFA has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CFA has also been shown to possess neuroprotective properties and can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, CFA has been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.

properties

Product Name

2-cyano-3-(5-{4-nitrophenyl}-2-furyl)-N-(2-methoxyphenyl)acrylamide

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

(Z)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C21H15N3O5/c1-28-20-5-3-2-4-18(20)23-21(25)15(13-22)12-17-10-11-19(29-17)14-6-8-16(9-7-14)24(26)27/h2-12H,1H3,(H,23,25)/b15-12-

InChI Key

KBABQVARBGBDFQ-QINSGFPZSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N

SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.